1-(2H-1,2,3-Triazol-2-yl)butan-2-amine
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Overview
Description
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine can be synthesized using “click” chemistry, a popular method for constructing triazole rings. One common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses an alkyne and an azide as starting materials, with copper(I) as the catalyst .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using cost-effective solvents and catalysts. For example, replacing expensive solvents like 1,4-dioxane with more affordable options such as acetonitrile, and using copper(II) oxide instead of copper(I) iodide, can significantly reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-(2H-1,2,3-Triazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction can be studied using molecular docking techniques to understand the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1-(1H-1,2,3-Triazol-4-yl)butan-2-amine: A structural isomer with different substitution patterns on the triazole ring.
Uniqueness
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-(triazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C6H12N4/c1-2-6(7)5-10-8-3-4-9-10/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
UDKCINCNLHHTGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1N=CC=N1)N |
Origin of Product |
United States |
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